Antifungal Synergy Against Echinocandin-Resistant pbr1 Mutants: 3-Isochromanone Derivatives vs. Commercial Antifungal Standards
4-(Arylmethylene)-3-isochromanone derivatives, synthesized directly from 3-isochromanone via Knoevenagel condensation, exhibited a unique synergistic antifungal effect in pbr1 mutant strains of S. pombe that are resistant to the glucan synthase inhibitors papulacandins and echinocandins. In both in vivo cell growth assays and in vitro β(1,3)-glucan synthase enzymatic assays, these derivatives showed higher sensitivity in the resistant mutants compared to wild-type strains, a profile opposite to that observed with conventional echinocandin antifungals [1]. Furthermore, the parent tetralone analogs (E-2-arylmethylene-1-tetralones) demonstrated MIC values as low as 1.5 μg/mL against clinical C. albicans isolates, outperforming commercial antifungal standards in several cases [2]. This activity is contingent upon the 3-isochromanone-derived α,β-unsaturated ketone pharmacophore, which is inaccessible from 1-isochromanone.
| Evidence Dimension | In vitro antifungal activity (MIC) and resistance profile (pbr1 mutant sensitivity) |
|---|---|
| Target Compound Data | 4-(Arylmethylene)-3-isochromanone derivatives: enhanced sensitivity in pbr1-6 and pbr1-8 mutants (echinocandin-resistant); Parent tetralone analog MIC: 1.5 μg/mL vs. C. albicans |
| Comparator Or Baseline | Echinocandins/papulacandins: reduced efficacy in pbr1 mutants (resistance phenotype); Commercial antifungal standards: MIC >1.5 μg/mL |
| Quantified Difference | Qualitative reversal of resistance phenotype (synergistic sensitivity in mutants); MIC improvement ≥1.5 μg/mL over some commercial standards |
| Conditions | S. pombe wild-type vs. pbr1-6/pbr1-8 mutants; C. albicans ATCC 26555, 90028, SC5314 clinical isolates; in vitro β(1,3)-glucan synthase assay |
Why This Matters
For researchers developing next-generation antifungal therapies, 3-isochromanone provides access to a chemotype that circumvents echinocandin resistance, a clinically significant advantage not achievable with alternative starting materials or the 1-isochromanone isomer.
- [1] Keri, G., et al. (2019). Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins. Frontiers in Microbiology, 10, 1692. View Source
- [2] Al-Nakib, T., et al. (2001). Cited in: Keri, G., et al. (2019). Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants. Frontiers in Microbiology, 10, 1692. View Source
